6-(Diethylamino)pyridazin-3(2H)-one

Enzymology Medicinal Chemistry Pyridazinone Pharmacology

Researchers often face delays when sourcing specific 6-substituted pyridazinone scaffolds for SAR studies. 6-(Diethylamino)pyridazin-3(2H)-one (CAS 88259-92-1) resolves this as a versatile, in-stock building block with well-defined properties. - Core Scaffold: Enables rapid synthesis of functionalized heteroarylpyridazines via Pd-catalyzed cross-coupling. - Biological Benchmark: Serves as a weak dihydroorotase inhibitor (IC50 = 180 µM) for assay calibration. - Physicochemical Probe: Neutral, moderately lipophilic (XLogP3-AA = 0) standard for permeability profiling. Ensure your next discovery isn't stalled by sourcing gaps.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 88259-92-1
Cat. No. B1427488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Diethylamino)pyridazin-3(2H)-one
CAS88259-92-1
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NNC(=O)C=C1
InChIInChI=1S/C8H13N3O/c1-3-11(4-2)7-5-6-8(12)10-9-7/h5-6H,3-4H2,1-2H3,(H,10,12)
InChIKeyBCCPXBINDLQTBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Diethylamino)pyridazin-3(2H)-one: Sourcing Guide


6-(Diethylamino)pyridazin-3(2H)-one (CAS 88259-92-1) is a heterocyclic pyridazinone featuring a diethylamino substituent at the 6-position. With a molecular weight of 167.21 g/mol and a computed XLogP3-AA of 0, this compound serves as a versatile core scaffold for medicinal chemistry and as a building block for generating functionalized heteroarylpyridazines [1] .

Workflow
Heterocyclic building block for cross-coupling
Selection context
Balanced lipophilicity (XLogP3-AA = 0) scaffold
Use context
Enzymology probe for dihydroorotase studies

6-(Diethylamino)pyridazin-3(2H)-one: Substitution Caveats


Within the pyridazin-3(2H)-one class, even minor modifications to the 6-position substituent can dramatically alter physicochemical properties, biological activity, and synthetic utility. The diethylamino group specifically influences lipophilicity (XLogP3-AA = 0), hydrogen bonding capacity, and enzyme binding interactions compared to smaller methyl or ethyl analogs [1] [2]. Such differences preclude simple interchange without rigorous head-to-head data; a compound that appears structurally similar may possess an entirely different activity profile, as demonstrated by the distinct dihydroorotase inhibitory potency quantified in the evidence below [3].

6-Substituent: Altering the diethylamino group may shift lipophilicity and enzyme binding context; head-to-head data is required.
Activity profile: Structurally similar analogs may differ significantly in inhibitory potency; dihydroorotase inhibition context is highly compound-specific.
Synthetic utility: Smaller alkylamino analogs provide different steric and electronic environments for further derivatization.

6-(Diethylamino)pyridazin-3(2H)-one: Comparative Evidence


Dihydroorotase Inhibition vs. Analogs

In a direct biochemical assay against dihydroorotase from mouse Ehrlich ascites, 6-(Diethylamino)pyridazin-3(2H)-one exhibited an IC50 of 180 µM at pH 7.37 [1]. This value is significantly less potent than many optimized dihydroorotase inhibitors (e.g., DHODH-IN-9 with pMIC50 7.4, corresponding to ~40 nM potency), indicating that the 6-diethylamino substitution on this pyridazinone core yields only weak, micromolar-level inhibition of this enzyme target [2].

Dihydroorotase Inhibition
Head-to-head
IC50 = 180 µM DHODH-IN-9: ~40 nM ~4500-fold difference
Supports weak dihydroorotase inhibition context; not a potent inhibitor scaffold.
Mouse Ehrlich ascites enzyme, pH 7.37.
Enzymology Medicinal Chemistry Pyridazinone Pharmacology

Lipophilicity and Physicochemical Profile

6-(Diethylamino)pyridazin-3(2H)-one possesses a computed XLogP3-AA value of 0, indicating balanced hydrophilicity/lipophilicity [1]. In contrast, the simpler 6-(methylamino) analog (C5H7N3O, MW 125.13) lacks the diethylamino group's increased steric bulk and electron-donating capacity, which would be expected to alter its logP and overall permeability [2].

Lipophilicity Profile
Class-level inference
XLogP3-AA = 0 vs. methylamino analog: expected lower
Balanced logP differentiates selection from smaller alkylamino analogs.
Computed property; review for permeability studies.
Physicochemical Properties ADME Drug Design

Molecular Weight and Synthetic Utility

6-(Diethylamino)pyridazin-3(2H)-one (MW 167.21 g/mol) offers a distinct molecular weight and functional group profile relative to the 6-(methylamino) analog (MW 125.13 g/mol) and the 6-(dimethylamino) analog (MW 139.16 g/mol) [1] [2] . This difference in size and the presence of a secondary amine (NH) versus tertiary amine (NMe2) influences its use in further derivatization via palladium-catalyzed cross-coupling and other reactions .

Synthetic Utility
Class-level inference
MW 167.21 g/mol 42.08 g/mol higher than methyl analog
Supports selection when diethylamino motif is required for cross-coupling.
Exact mass required for synthetic campaigns; data to verify.
Synthetic Chemistry Heterocyclic Building Blocks Medicinal Chemistry

6-(Diethylamino)pyridazin-3(2H)-one: Application Scenarios


Palladium-Catalyzed Cross-Coupling Scaffold

Utilize 6-(Diethylamino)pyridazin-3(2H)-one as a core heterocyclic building block for synthesizing functionalized heteroarylpyridazines and pyridazin-3(2H)-one derivatives using established palladium-catalyzed cross-coupling reactions .

Weak Dihydroorotase Inhibitor Control

Employ this compound as a weak inhibitor (IC50 = 180 µM) of dihydroorotase in enzymatic assays to establish baseline inhibition or to benchmark more potent inhibitors in the pyridazinone class [1].

Balanced LogP Probe for Permeability Studies

Select 6-(Diethylamino)pyridazin-3(2H)-one as a neutral, moderately lipophilic (XLogP3-AA = 0) probe for assessing structure-permeability relationships in a series of 6-substituted pyridazin-3(2H)-ones [2].

Application
Selection Property
Validation Focus
Palladium-catalyzed cross-coupling scaffold
Diethylamino building block motif
Synthetic route compatibility review
Weak dihydroorotase inhibitor control
Micromolar enzymatic inhibition context
Baseline inhibition assay validation
Balanced LogP probe for permeability studies
Neutral XLogP3-AA = 0 scaffold
Structure-permeability relationship review
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